(E)-3-(6-methoxy-2,3-dimethylbenzofuran-5-yl)-N-(1H-1,2,4-triazol-3-yl)but-2-enamide
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Description
(E)-3-(6-methoxy-2,3-dimethylbenzofuran-5-yl)-N-(1H-1,2,4-triazol-3-yl)but-2-enamide is a useful research compound. Its molecular formula is C17H18N4O3 and its molecular weight is 326.356. The purity is usually 95%.
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Biological Activity
(E)-3-(6-methoxy-2,3-dimethylbenzofuran-5-yl)-N-(1H-1,2,4-triazol-3-yl)but-2-enamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article reviews the biological activity of this compound based on existing literature and research findings.
- Molecular Formula : C17H18N4O
- Molecular Weight : 326.35 g/mol
- CAS Number : 1173554-28-3
The compound features a benzofuran moiety linked to a triazole group, which is significant for its biological activity. Benzofurans are known for their diverse pharmacological properties, including anticancer and antimicrobial activities. The triazole group contributes to the compound's ability to interact with biological targets, potentially influencing cell signaling pathways and gene expression.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit promising anticancer properties. For instance:
- Cell Line Studies : Research involving various human lung cancer cell lines (A549, HCC827, NCI-H358) showed that derivatives of benzofuran displayed significant cytotoxicity. The compound's structure allows it to inhibit cell proliferation effectively in vitro using MTS cytotoxicity assays and BrdU proliferation assays .
- IC50 Values : In studies evaluating the IC50 values of related compounds:
Antimicrobial Activity
Antimicrobial testing has also been conducted on compounds with similar structures:
- Testing Against Bacteria : The antimicrobial efficacy was evaluated against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. Compounds demonstrated varying degrees of antibacterial activity using broth microdilution methods according to CLSI guidelines .
- Eukaryotic Model Testing : The yeast Saccharomyces cerevisiae was included as a model organism for eukaryotic testing, which provided insights into the broader implications of these compounds on cellular health beyond prokaryotic systems .
Comparative Analysis of Biological Activity
Compound | Anticancer Activity (IC50 μM) | Antimicrobial Activity | Notes |
---|---|---|---|
Compound 5 | A549: 6.26; NCI-H358: 6.48 | Moderate against E. coli | High selectivity needed |
Compound 6 | HCC827: 20.46; NCI-H358: 16.00 | Significant against S. aureus | Further optimization required |
(E)-3-(6-methoxy...) | TBD | TBD | Potential for drug development |
Case Studies
A notable case study involved the synthesis and evaluation of various benzofuran derivatives that were designed to enhance anticancer activity while minimizing toxicity to normal cells. These studies highlighted the importance of structural modifications in optimizing biological activity and reducing adverse effects .
Properties
IUPAC Name |
(E)-3-(6-methoxy-2,3-dimethyl-1-benzofuran-5-yl)-N-(1H-1,2,4-triazol-5-yl)but-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-9(5-16(22)20-17-18-8-19-21-17)12-6-13-10(2)11(3)24-15(13)7-14(12)23-4/h5-8H,1-4H3,(H2,18,19,20,21,22)/b9-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEFVKXPKAUVIU-WEVVVXLNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC(=C(C=C12)C(=CC(=O)NC3=NC=NN3)C)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=CC(=C(C=C12)/C(=C/C(=O)NC3=NC=NN3)/C)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.